molecular formula C16H17N3S2 B6042698 4-(3,5-dimethylphenyl)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole-3-thiol

4-(3,5-dimethylphenyl)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6042698
M. Wt: 315.5 g/mol
InChI Key: OPPKHXCLWGNULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethylphenyl)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenyl)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a key role in inflammation, pain, and fever. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(3,5-dimethylphenyl)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. Moreover, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3,5-dimethylphenyl)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its wide range of therapeutic applications. It can be used to study the mechanisms of inflammation, pain, and fever, as well as the growth and proliferation of cancer cells. Moreover, this compound has been found to exhibit minimal toxicity and side effects.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions that can be explored in the field of 4-(3,5-dimethylphenyl)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole-3-thiol research. One of the potential directions is to study the structure-activity relationship (SAR) of this compound and its derivatives to identify more potent and selective inhibitors of COX enzymes. Another direction is to investigate the potential of this compound as a chemopreventive agent for various types of cancer. Moreover, the development of novel drug delivery systems can be explored to improve the solubility and bioavailability of this compound in vivo.
Conclusion:
In conclusion, 4-(3,5-dimethylphenyl)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a promising compound that has gained significant attention in the field of medicinal chemistry. Its wide range of therapeutic applications, minimal toxicity, and side effects make it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in various therapeutic areas.

Synthesis Methods

The synthesis of 4-(3,5-dimethylphenyl)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One of the most common methods involves the reaction of 3,5-dimethylphenyl hydrazine and ethyl 5-bromo-3-thiophenecarboxylate in the presence of a base, followed by cyclization with CS2/NaOH. The resulting compound is then treated with HCl to obtain the final product.

Scientific Research Applications

4-(3,5-dimethylphenyl)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess potent antimicrobial and antifungal properties. Moreover, this compound has been investigated for its potential anticancer activity.

properties

IUPAC Name

4-(3,5-dimethylphenyl)-3-(5-ethylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S2/c1-4-14-8-12(9-21-14)15-17-18-16(20)19(15)13-6-10(2)5-11(3)7-13/h5-9H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPKHXCLWGNULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C2=NNC(=S)N2C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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